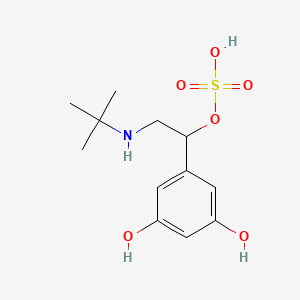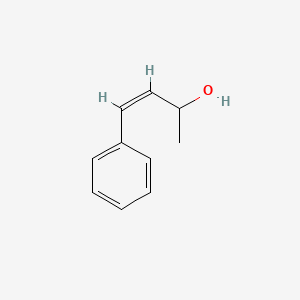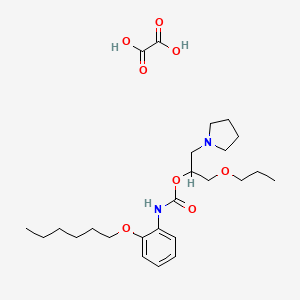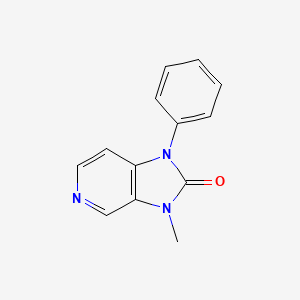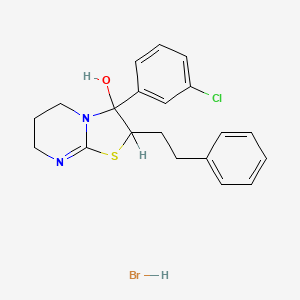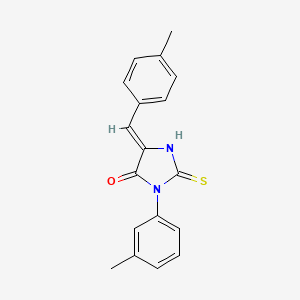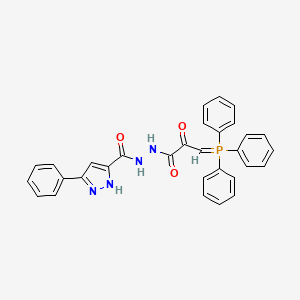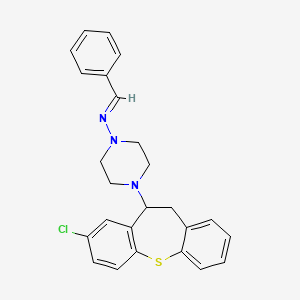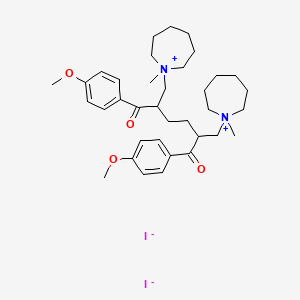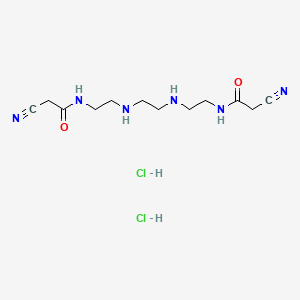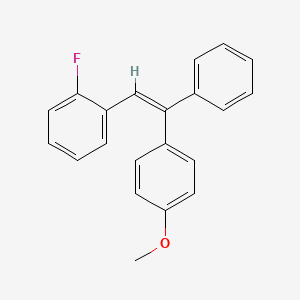
18-Methyltestosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 18-Methyltestosterone can be synthesized from androstenedione through a series of chemical reactions. The process involves the protection of the 3-keto group, followed by a Grignard addition reaction, deprotection of the 3-keto group, and hydrolysis at the 17-position . This method is characterized by high reaction selectivity, operational safety, and suitability for industrial-scale production .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes as described above. The process is optimized for large-scale production, ensuring high yield and low production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 18-Methyltestosterone undergoes various chemical reactions, including oxidation, reduction, and substitution . The molecule’s functionalities, such as the carbonyl component, active methylene group, and unsaturated enone, allow it to participate in diverse chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine.
Major Products: The major products formed from these reactions include various stereoisomeric steroidal compounds with potent biological activity .
Applications De Recherche Scientifique
Mécanisme D'action
18-Methyltestosterone exerts its effects by binding to androgen receptors, leading to the activation of specific genes involved in male sexual development and maintenance . The compound can also be converted to estradiol, which activates estrogen receptors . This dual mechanism of action contributes to its anabolic and androgenic effects.
Comparaison Avec Des Composés Similaires
- 19-Nortestosterone (Nandrolone)
- 17α-Ethynyltestosterone (Ethisterone)
- Levonorgestrel (17α-ethynyl-18-methyl-19-nortestosterone)
- Norboletone (17α-ethyl-18-methyl-19-nortestosterone)
- Tetrahydrogestrinone (THG; δ 9,11 -17α-ethyl-18-methyl-19-nortestosterone)
Uniqueness: 18-Methyltestosterone is unique due to its specific structural modifications, which confer distinct anabolic and androgenic properties . Unlike some of its analogs, it has not been marketed, making it primarily a subject of research rather than clinical application .
Propriétés
Numéro CAS |
7381-64-8 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-9-16-15(17(20)6-7-18(20)22)5-4-13-12-14(21)8-10-19(13,16)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1 |
Clé InChI |
VIDBKWVIQCRYHG-HLXURNFRSA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |
SMILES canonique |
CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


